1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone
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Overview
Description
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is a synthetic organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method involves the reaction of 2,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group at the 5-position. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Hydrolysis: Formation of pyrimidine alcohols.
Scientific Research Applications
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar structure but with chlorine atoms at positions 2 and 4 instead of 2 and 6.
1-(2-Methoxypyrimidin-5-yl)ethanone: Lacks the chlorine atoms, only has a methoxy group at position 5.
1-(2,6-Dichloropyrimidin-4-yl)ethanone: Similar structure but lacks the methoxy group.
Uniqueness
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and methoxy substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-(2,6-dichloro-5-methoxypyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3(12)4-5(13-2)6(8)11-7(9)10-4/h1-2H3 |
InChI Key |
RXSZJTHEDICIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC |
Origin of Product |
United States |
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